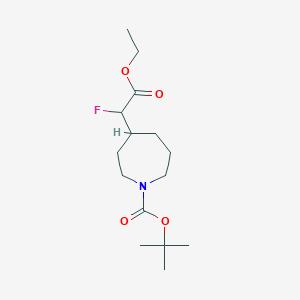

tert-Butyl 4-(2-ethoxy-1-fluoro-2-oxoethyl)azepane-1-carboxylate

Description

tert-Butyl 4-(2-ethoxy-1-fluoro-2-oxoethyl)azepane-1-carboxylate is a fluorinated azepane derivative featuring a tert-butyl carboxylate ester and a 2-ethoxy-1-fluoro-2-oxoethyl substituent. Its structural complexity necessitates advanced crystallographic tools like SHELXL and WinGX for precise characterization .

Properties

IUPAC Name |

tert-butyl 4-(2-ethoxy-1-fluoro-2-oxoethyl)azepane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26FNO4/c1-5-20-13(18)12(16)11-7-6-9-17(10-8-11)14(19)21-15(2,3)4/h11-12H,5-10H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFBMYPLSVDZKSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1CCCN(CC1)C(=O)OC(C)(C)C)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(2-ethoxy-1-fluoro-2-oxoethyl)azepane-1-carboxylate typically involves the reaction of azepane derivatives with tert-butyl bromoacetate under basic conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution of the bromine atom by the azepane nitrogen. The reaction is usually conducted in an organic solvent such as dichloromethane or ethanol at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(2-ethoxy-1-fluoro-2-oxoethyl)azepane-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the carbonyl group to alcohols.

Substitution: The fluoro and ethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized azepane derivatives .

Scientific Research Applications

Overview

tert-Butyl 4-(2-ethoxy-1-fluoro-2-oxoethyl)azepane-1-carboxylate is a compound with significant potential in various scientific research applications, particularly in medicinal chemistry and organic synthesis. Its unique structural features allow it to participate in a variety of chemical reactions and biological interactions, making it a valuable subject of study.

Medicinal Chemistry

The compound is being explored for its potential as a precursor in the synthesis of biologically active molecules, particularly those aimed at combating antibiotic resistance. Its structural similarity to known beta-lactamase inhibitors positions it as a candidate for further development in this area.

Case Study : Research has indicated that modifications to the azepane ring can enhance the efficacy of compounds in inhibiting beta-lactamase enzymes, which are responsible for antibiotic resistance. For instance, derivatives of this compound have shown promising results in preliminary assays against resistant bacterial strains .

Organic Synthesis

The compound serves as an important intermediate in the synthesis of various heterocyclic compounds. Its ability to undergo nucleophilic substitution reactions makes it a versatile building block in organic synthesis.

Synthesis Example : Researchers have utilized this compound in multi-step synthesis routes to create complex molecules with potential therapeutic applications . The compound's reactivity allows for the introduction of diverse functional groups, facilitating the development of new drug candidates.

Fluorine Chemistry

The presence of fluorine in its structure enhances the lipophilicity and metabolic stability of derivatives, which is crucial for drug development. Fluorinated compounds often exhibit improved pharmacokinetic properties compared to their non-fluorinated counterparts.

Research Findings : Studies have demonstrated that fluorine substitution can significantly alter the biological activity of azepane derivatives, leading to increased potency and selectivity against specific biological targets . This aspect is particularly relevant in designing new pharmaceuticals aimed at treating various diseases.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(2-ethoxy-1-fluoro-2-oxoethyl)azepane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Molecular Structure and Functional Groups

*Estimated based on structural similarity to compound, with fluorine substitution.

Key Observations :

- The target compound distinguishes itself via the fluoro-oxoethyl group , which enhances electrophilicity and steric effects compared to the ethylidene analog in .

- The amino group in ’s derivative enables hydrogen bonding, unlike the fluorine in the target compound, which may reduce solubility in polar solvents .

Physicochemical Properties

*Inferred from structural analogs; direct data unavailable.

Key Observations :

- The fluoro group in the target compound may increase lipophilicity, favoring membrane permeability but reducing aqueous solubility versus amino-substituted analogs .

- Ethoxy and tert-butyl ester groups in both the target and compounds contribute to similar solubility profiles in organic solvents .

Biological Activity

tert-Butyl 4-(2-ethoxy-1-fluoro-2-oxoethyl)azepane-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including its mechanism of action, efficacy in various assays, and potential therapeutic applications.

- Molecular Formula : C15H25FNO4

- Molecular Weight : 283.36 g/mol

- CAS Number : 2787522-64-7

The biological activity of this compound primarily revolves around its interaction with specific biological targets. Preliminary studies suggest that it may exhibit inhibitory effects on certain enzymes, potentially including tyrosinase, which is involved in melanin synthesis. This inhibition could have implications for skin pigmentation disorders and cosmetic applications.

In Vitro Studies

Recent research has focused on the compound's effects on various cell lines:

- Tyrosinase Inhibition :

- Cytotoxicity Assays :

Case Study 1: Melanogenesis Inhibition

A study investigated the effect of this compound on melanin production in B16F10 cells. The results indicated that the compound significantly reduced melanin levels in a dose-dependent manner, supporting its potential use in treating hyperpigmentation disorders.

Case Study 2: Enzyme Kinetics

The kinetic parameters of enzyme inhibition were assessed using Lineweaver-Burk plots. The results indicated that the compound acts as a competitive inhibitor of tyrosinase, which could be beneficial for developing skin-whitening agents .

Data Table: Biological Activity Summary

Q & A

Q. What are the common synthetic routes for tert-butyl 4-(2-ethoxy-1-fluoro-2-oxoethyl)azepane-1-carboxylate?

The synthesis typically involves Boc protection of the azepane nitrogen, followed by alkylation with a fluorinated keto-ester. For example, fluorination may employ reagents like Selectfluor™, while ethoxy groups are introduced via nucleophilic substitution. Purification often uses column chromatography with solvent systems such as hexanes/ethyl acetate (with 0.25% triethylamine to suppress silanol interactions) . Optimization of reaction conditions (e.g., temperature, solvent polarity) is critical to minimize side reactions like epimerization.

Q. How is the compound characterized to confirm its structure?

Key characterization methods include:

- NMR spectroscopy : NMR to confirm fluorination (δ ~ -150 to -220 ppm for CF groups in related compounds) and NMR to verify ethoxy protons (δ 1.2–1.4 ppm).

- X-ray crystallography : Resolve stereochemistry and bond lengths (e.g., C-F bond ~1.39 Å in fluorinated analogs) .

- Mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H] expected for CHFNO).

Q. What safety precautions are required when handling this compound?

Based on SDS for analogous tert-butyl carbamates:

Q. How is the compound purified after synthesis?

Purification often involves column chromatography (silica gel, hexanes/EtOAc gradient) or recrystallization from ethanol/water. For fluorinated derivatives, reverse-phase HPLC may resolve polar impurities. Monitor by TLC (R ~0.3 in 1:1 hexanes/EtOAc) .

Advanced Research Questions

Q. How can reaction yields be optimized for the fluorination step?

Methodology :

- Use anhydrous conditions (e.g., molecular sieves) to prevent hydrolysis.

- Screen fluorinating agents (e.g., NFSI vs. Selectfluor™) for selectivity.

- Employ DFT calculations to predict transition states and optimize steric/electronic effects.

- Monitor reaction progress via in-situ NMR to identify intermediates .

Q. What strategies resolve contradictory data between spectroscopic and crystallographic analyses?

Approach :

Q. How does the ethoxy group influence the compound’s reactivity in downstream reactions?

The ethoxy group acts as a stabilizing electron donor , reducing electrophilicity at the keto position. This impacts:

- Nucleophilic attacks : Lower reactivity toward Grignard reagents compared to non-ethoxy analogs.

- Hydrolysis rates : Ethoxy groups slow acid-catalyzed cleavage compared to methoxy derivatives. Experimental validation via kinetic studies (e.g., monitoring pH-dependent degradation by HPLC) is recommended .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Critical factors :

- Chiral intermediates : Use asymmetric catalysis (e.g., Evans oxazolidinones) for azepane ring formation.

- Crystallization-induced dynamic resolution : Leverage differential solubility of enantiomers.

- Process analytical technology (PAT) : Implement inline FTIR/Raman to monitor enantiomeric excess (ee) during scale-up .

Q. How can environmental hazards of this compound be mitigated in lab settings?

Mitigation strategies :

Q. What advanced techniques validate the compound’s stability under physiological conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.